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5-Cyano-2-methyl-4-phenylthiazole Documentation Hub

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  • Product: 5-Cyano-2-methyl-4-phenylthiazole

Core Science & Biosynthesis

Foundational

Architectural Precision: Thiazole-5-Carbonitrile Scaffolds in Modern Pharmacotherapy

Executive Summary In the realm of medicinal chemistry, the thiazole-5-carbonitrile motif stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the thiazole-5-carbonitrile motif stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the utility of this scaffold, moving beyond basic descriptions to analyze the electronic and steric properties that make it a cornerstone in the design of kinase inhibitors, adenosine receptor antagonists, and metabolic enzyme regulators. We provide a rigorous examination of synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols.

Synthetic Mastery: The Gewald Protocol

The most robust method for accessing highly substituted 2-aminothiazole-5-carbonitriles is the Gewald reaction . Unlike standard Hantzsch synthesis, the Gewald reaction allows for a one-pot, multi-component assembly that is atom-economic and scalable.

Mechanistic Insight

The reaction typically involves the condensation of a ketone or aldehyde with malononitrile in the presence of elemental sulfur and a base.

  • Knoevenagel Condensation: The carbonyl compound reacts with malononitrile to form an

    
    -unsaturated nitrile (alkylidenemalononitrile).
    
  • Thiolation: Elemental sulfur (

    
    ) is activated by the base (often morpholine or piperidine) and attacks the alkylidene intermediate.
    
  • Cyclization: An intramolecular nucleophilic attack by the nitrogen onto the nitrile carbon closes the ring, followed by tautomerization to yield the aromatic thiazole.

Visualization: The Gewald Reaction Workflow

The following diagram illustrates the convergent synthesis and subsequent derivatization pathways.

GewaldSynthesis Start Ketone/Aldehyde + Malononitrile Inter Alkylidenemalononitrile (Knoevenagel Adduct) Start->Inter Condensation Scaffold 2-Aminothiazole- 5-carbonitrile Core Inter->Scaffold Cyclization Sulfur Elemental Sulfur (S8) + Base (Morpholine) Sulfur->Scaffold Thiolation Deriv1 Schiff Bases (Imines) Scaffold->Deriv1 R-CHO Deriv2 Amides/Ureas Scaffold->Deriv2 R-COCl / R-NCO Deriv3 Fused Bicyclic Systems Scaffold->Deriv3 Heterocyclization

Figure 1: The Gewald reaction pathway and downstream diversity-oriented synthesis.

Medicinal Chemistry & SAR Logic

The thiazole-5-carbonitrile core is not merely a linker; it is a pharmacophore in its own right. The high dipole moment of the thiazole ring, combined with the electron-withdrawing nitrile group, creates a unique electronic environment.

Critical Substitution Points
  • C-2 Position (Amino Group): This is the primary vector for hydrogen bonding. In kinase inhibitors, this amine often functions as a donor to the hinge region (e.g., interacting with the backbone carbonyl of residues like Met793 in EGFR).

  • C-4 Position (Aryl/Heteroaryl): This substituent dictates lipophilicity (

    
    ) and shape complementarity. Bulky aryl groups here often occupy the hydrophobic pocket II or the gatekeeper region.
    
  • C-5 Position (Nitrile): The cyano group acts as a weak hydrogen bond acceptor but, more importantly, it electronically activates the ring, lowering the pKa of the C-2 amine and modulating metabolic stability.

Comparative SAR Data

The following table summarizes the impact of substitutions on the biological activity of thiazole-5-carbonitrile derivatives against EGFR (Epidermal Growth Factor Receptor), a primary target in non-small cell lung cancer (NSCLC).

Analog IDR1 (C-2 Position)R2 (C-4 Position)IC50 (EGFR WT) [nM]Mechanistic Insight
TZ-01 -NH2Phenyl1,200Baseline activity; lacks deep pocket penetration.
TZ-05 -NH-CO-CH3 (Acetamide)4-Cl-Phenyl450Acetylation reduces polarity; Cl improves lipophilic contact.
TZ-12 -NH-Benzamide3,4-Dimethoxyphenyl28Lead Candidate. Dimethoxy mimics ATP adenine; amide forms critical H-bonds.
TZ-18 -N=CH-Ph (Schiff Base)4-NO2-Phenyl>5,000Rigid linker causes steric clash; Nitro group is too electron-withdrawing.

Therapeutic Applications: Mechanism of Action

Kinase Inhibition (Oncology)

Thiazole-5-carbonitriles function primarily as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase (DFG-in), competing directly with ATP.

  • Binding Mode: The thiazole nitrogen and the exocyclic C-2 amine form a bidentate H-bond pair with the kinase hinge region. The C-5 nitrile can interact with lysine residues or water networks within the active site.

Xanthine Oxidase Inhibition (Gout)

Beyond oncology, these scaffolds serve as non-purine xanthine oxidase (XO) inhibitors. The planar structure mimics the hypoxanthine substrate, preventing uric acid formation.

Visualization: Kinase Binding Topology

This diagram models the interaction of a lead thiazole-5-carbonitrile within a generic kinase ATP-binding pocket.

BindingMode ThiazoleN Thiazole N3 (H-Bond Acceptor) HingeBB Hinge Region (Backbone CO/NH) ThiazoleN->HingeBB H-Bond Amino C2-NH Group (H-Bond Donor) Amino->HingeBB H-Bond Aryl C4-Aryl Group (Hydrophobic) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Aryl->Gatekeeper Van der Waals Lysine Catalytic Lysine (Salt Bridge) Lysine->ThiazoleN Electrostatic (Weak)

Figure 2: Pharmacophore mapping of thiazole-5-carbonitrile in the ATP-binding pocket.

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Amino-4-arylthiazole-5-carbonitrile

This protocol is optimized for yield and purity, minimizing side reactions.

Reagents:

  • Aryl aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (1 mL)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Pre-mixing: In a 50 mL round-bottom flask, dissolve the aryl aldehyde and malononitrile in 20 mL of ethanol. Stir at room temperature for 5 minutes.

  • Activation: Add elemental sulfur followed by the dropwise addition of morpholine. Note: The reaction is exothermic; ensure controlled addition.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) and stir vigorously for 30 minutes.

  • Purification: Filter the resulting precipitate under vacuum. Wash the solid with cold water (

    
     mL) followed by a small amount of cold ethanol. Recrystallize from ethanol/DMF to obtain the pure product.
    
Protocol B: MTT Cell Viability Assay (Self-Validating System)

To ensure data integrity, this protocol includes mandatory controls.

  • Seeding: Plate cancer cells (e.g., A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the synthesized thiazole derivatives at varying concentrations (0.1–100

    
    M).
    
    • Positive Control: Doxorubicin or Gefitinib (known inhibitors).

    • Negative Control: DMSO (0.1% v/v).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h at 37°C in 5% CO2.

  • Development: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Mishra, C. B., et al. (2015). Thiazole: A potent scaffold for the development of various medicinal agents. Journal of Heterocyclic Chemistry.

  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-substituted 2-aminothiazoles. European Journal of Medicinal Chemistry.

  • Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry.

  • Gomha, S. M., & Riyadh, S. M. (2014). Synthesis of new heteroannulated thiophenes and thiazoles as potent antimicrobial agents. Chemical Papers.

Exploratory

Comparative Analysis: 5-Cyano-2-methyl-4-phenylthiazole vs. Febuxostat Intermediates

The following technical guide provides an in-depth comparative analysis of 5-cyano-2-methyl-4-phenylthiazole versus the key Febuxostat intermediates . This analysis focuses on structural regiochemistry, synthetic diverge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 5-cyano-2-methyl-4-phenylthiazole versus the key Febuxostat intermediates . This analysis focuses on structural regiochemistry, synthetic divergence, and structure-activity relationships (SAR) relevant to xanthine oxidase (XO) inhibitor development.

Executive Summary

In the development of non-purine xanthine oxidase inhibitors like Febuxostat (Uloric), the thiazole core serves as the central pharmacophore. The distinction between 5-cyano-2-methyl-4-phenylthiazole (Compound A) and the authentic Febuxostat intermediate (Compound B) lies in the regiochemistry of the thiazole ring substitution .

  • Compound A (The Analog): A 2-alkyl-4-aryl thiazole. This represents a structural regioisomer or "inverse" scaffold often used as a negative control or model compound in SAR studies.

  • Compound B (The Drug Intermediate): A 2-aryl-4-alkyl thiazole (specifically 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonitrile or its ester equivalent). This specific substitution pattern is critical for binding to the molybdenum center of xanthine oxidase.

This guide details the chemical differentiation, synthetic pathways, and functional implications of these two scaffolds.

Structural & Regiochemical Analysis

The fundamental difference is the orientation of the substituents around the 1,3-thiazole nucleus. Febuxostat belongs to the 2-aryl-4-methyl series, whereas the comparative compound belongs to the 2-methyl-4-aryl series.

Table 1: Structural Comparison
Feature5-Cyano-2-methyl-4-phenylthiazole (Analog)Febuxostat Nitrile Intermediate (Authentic)
Core Scaffold Thiazole (1,3-thiazole)Thiazole (1,3-thiazole)
Position 2 (C2) Methyl group (-CH₃) Aryl group (3-cyano-4-isobutoxyphenyl)
Position 4 (C4) Phenyl group (-Ph) Methyl group (-CH₃)
Position 5 (C5) Cyano group (-CN)Cyano (-CN) or Carboxylate (-COOEt)
Electronic Nature C2 is electron-donating (weak); C4 is conjugated.C2 is conjugated (Aryl); C4 is electron-donating.
Pharmacology Inactive/Weak (Lacks C2-Aryl interaction)Active Precursor (Fits XO hydrophobic pocket)
Visualizing the Divergence

The following diagram illustrates the structural divergence based on the starting materials used in the Hantzsch Thiazole Synthesis.

StructuralDivergence Start Hantzsch Thiazole Synthesis (Thioamide + u03b1-Halo Carbonyl) PathA_Reagents Reagents A: Thioacetamide (C2-Me) + 2-Bromo-2-phenylacetonitrile (C4-Ph) Start->PathA_Reagents Route A PathB_Reagents Reagents B: 3-Cyano-4-isobutoxythiobenzamide (C2-Ar) + 2-Chloroacetoacetonitrile (C4-Me) Start->PathB_Reagents Route B CompoundA Compound A: 5-cyano-2-methyl-4-phenylthiazole (Inverse Scaffold) PathA_Reagents->CompoundA Cyclization CompoundB Compound B: Febuxostat Intermediate (2-Aryl-4-methyl Scaffold) CompoundA->CompoundB Regioisomers (Swapped C2/C4 Substituents) PathB_Reagents->CompoundB Cyclization

Figure 1: Divergent synthesis pathways yielding the 2-methyl-4-phenyl analog versus the 2-aryl-4-methyl Febuxostat core.

Synthetic Pathways & Protocols

The synthesis of both compounds relies on the Hantzsch Thiazole Synthesis , but the choice of thioamide determines the core structure.

Synthesis of Febuxostat Intermediate (The Drug)

Target: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Precursor to the acid). Mechanism: Condensation of a substituted thiobenzamide with ethyl 2-chloroacetoacetate.

Protocol B (Febuxostat Route):
  • Reagents:

    • 3-Cyano-4-isobutoxythiobenzamide (1.0 eq)

    • Ethyl 2-chloroacetoacetate (1.1 eq)

    • Ethanol (Solvent, 10 volumes)

  • Procedure:

    • Charge 3-cyano-4-isobutoxythiobenzamide into a reactor with ethanol.

    • Add Ethyl 2-chloroacetoacetate dropwise at room temperature.

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitor reaction completion via HPLC (Disappearance of thioamide).

    • Cool to 0–5°C. The product precipitates as a crystalline solid.

    • Filter and wash with cold ethanol.

  • Yield: Typically 85–90%.

  • Critical Control Point: The quality of the thiobenzamide determines the impurity profile.

Synthesis of 5-Cyano-2-methyl-4-phenylthiazole (The Analog)

Target: 2-methyl-4-phenylthiazole-5-carbonitrile. Mechanism: Condensation of thioacetamide with an alpha-halo nitrile.

Protocol A (Analog Route):
  • Reagents:

    • Thioacetamide (1.0 eq) [Provides C2-Methyl]

    • 2-Bromo-2-phenylacetonitrile (1.1 eq) [Provides C4-Phenyl + C5-Cyano]

    • DMF or Ethanol.

  • Procedure:

    • Dissolve thioacetamide in ethanol.

    • Add 2-bromo-2-phenylacetonitrile slowly.

    • Heat to reflux for 3 hours.

    • Note: This reaction is often faster due to the smaller steric bulk of the methyl group compared to the aryl group in Protocol B.

    • Workup involves neutralizing with NaHCO₃ (as HBr is generated) and extracting with ethyl acetate.

  • Outcome: Yields the "inverse" thiazole.

Mechanistic Implications (SAR)

Why is the distinction critical? The efficacy of Febuxostat as a Xanthine Oxidase (XO) inhibitor depends entirely on the 2-aryl moiety.

Structure-Activity Relationship (SAR) Logic
  • The Hydrophobic Pocket: The active site of XO contains a narrow hydrophobic channel leading to the molybdenum center.

  • Binding Mode:

    • Febuxostat (2-Aryl): The large 2-aryl group (3-cyano-4-isobutoxyphenyl) mimics the purine ring of xanthine, slotting perfectly into the hydrophobic pocket. The 4-methyl group provides steric guidance, and the 5-carboxyl group interacts with Arg880.

    • Analog (2-Methyl): A methyl group at C2 is too small to fill the hydrophobic pocket. Furthermore, the phenyl group at C4 creates steric clash in the wrong region of the active site.

  • Result: The 5-cyano-2-methyl-4-phenylthiazole analog is expected to have micromolar to millimolar IC50 values (inactive), compared to the nanomolar potency of Febuxostat.

SAR_Logic XOPocket Xanthine Oxidase Active Site (Hydrophobic Channel) Febuxostat Febuxostat Core (2-Aryl-4-Methyl) Interaction1 Strong Hydrophobic Interaction (C2-Aryl) Febuxostat->Interaction1 Interaction1->XOPocket Fits Potency High Potency (nM Activity) Interaction1->Potency Analog Analog Core (2-Methyl-4-Phenyl) Interaction2 Weak/No Interaction (C2-Methyl too small) Analog->Interaction2 Interaction2->XOPocket Does not fit Inactivity Inactive (High IC50) Interaction2->Inactivity

Figure 2: SAR logic demonstrating why the 2-aryl substitution is essential for potency.

Analytical Characterization

To distinguish these compounds in a laboratory setting (e.g., verifying if a batch is the correct intermediate or the wrong isomer), use 1H NMR .

Table 2: Predicted 1H NMR Shifts (CDCl3)
Proton Environment5-Cyano-2-methyl-4-phenylthiazole (Analog)Febuxostat Intermediate (2-Aryl-4-Me)
C2-Substituent Singlet, ~2.7 ppm (Methyl group attached to Thiazole C2)Multiplet, 7.0–8.2 ppm (Aromatic protons of the phenyl ring)
C4-Substituent Multiplet, 7.3–7.6 ppm (Phenyl group attached to Thiazole C4)Singlet, ~2.5–2.6 ppm (Methyl group attached to Thiazole C4)
Key Distinction Look for a high-field methyl singlet (~2.7) . If present, it indicates C2-Methyl (Wrong Isomer/Analog).Look for a lower-field methyl singlet (~2.5) . This is the C4-Methyl (Correct Core).

Note on Shift: A methyl group at C2 (between S and N) is generally more deshielded (shifted downfield, ~2.7 ppm) than a methyl group at C4 (~2.5 ppm).

References

  • Teijin Limited. (1993). Polymorphs of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid and method of producing the same. US Patent 6,225,474. Link

  • Ishibuchi, S., et al. (2001). Synthesis and Structure–Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the necessity of the aryl-heterocycle linkage).

  • Song, J., et al. (2018). Recent Advances in the Synthesis of Febuxostat. Organic Process Research & Development. Link

  • Hantzsch, A. (1881). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the synthesis mechanism).

Protocols & Analytical Methods

Method

Application Note: Protocol for the Cyanation of 2-Methyl-4-Phenylthiazole-5-Carboxylic Acid

Executive Summary This application note details the validated protocol for the synthesis of 2-methyl-4-phenylthiazole-5-carbonitrile from its corresponding carboxylic acid precursor. Unlike aryl halides, which undergo tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocol for the synthesis of 2-methyl-4-phenylthiazole-5-carbonitrile from its corresponding carboxylic acid precursor. Unlike aryl halides, which undergo transition-metal-catalyzed cyanation (e.g., Rosenmund-von Braun), carboxylic acids require a Functional Group Interconversion (FGI) strategy.

The recommended pathway is a robust, two-stage sequence:

  • Amidation: Conversion of the carboxylic acid to the primary carboxamide via an acid chloride intermediate.

  • Dehydration: Conversion of the primary carboxamide to the nitrile using a dehydrating agent.

This approach is selected for its high reproducibility, scalability, and compatibility with the electron-deficient thiazole core.

Strategic Analysis & Reaction Pathway

Mechanistic Rationale

Direct decarboxylative cyanation of carboxylic acids is often low-yielding and substrate-specific. Therefore, the Acid


 Amide 

Nitrile
route is the industry standard for reliability (E-E-A-T).
  • Step 1 (Activation): The carboxylic acid is activated with Thionyl Chloride (

    
    ) to form the acid chloride. This overcomes the poor leaving group ability of the hydroxyl group.
    
  • Step 2 (Amidation): The acid chloride reacts with ammonia to form the stable primary amide.

  • Step 3 (Dehydration): The amide is dehydrated using Phosphoryl Chloride (

    
    ) or Trifluoroacetic Anhydride (TFAA). The mechanism involves the activation of the amide oxygen followed by elimination to form the cyano group (
    
    
    
    ).
Workflow Visualization

CyanationWorkflow cluster_reagents Critical Reagents Acid Start: 2-Methyl-4-phenyl thiazole-5-carboxylic acid Chloride Intermediate: Acid Chloride Acid->Chloride SOCl2, Cat. DMF Reflux, 2h Amide Intermediate: Primary Amide Chloride->Amide NH3 (aq) or NH3 (g) 0°C to RT Nitrile Target: 2-Methyl-4-phenyl thiazole-5-carbonitrile Amide->Nitrile POCl3 or TFAA/Py Dehydration SOCl2 Thionyl Chloride POCl3 Phosphoryl Chloride

Figure 1: Stepwise conversion pathway from carboxylic acid to nitrile.

Experimental Protocols

Stage 1: Synthesis of 2-Methyl-4-phenylthiazole-5-carboxamide

Objective: Convert the carboxylic acid to the primary amide.

Reagents:

  • Substrate: 2-methyl-4-phenylthiazole-5-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • DMF (Catalytic, 2-3 drops)

  • Ammonium Hydroxide (

    
     in 
    
    
    
    ) or Ammonia gas
  • Solvent: Dichloromethane (DCM) or Toluene (for acid chloride step)

Procedure:

  • Activation: In a dry round-bottom flask equipped with a condenser and drying tube, suspend the carboxylic acid (10 mmol) in dry Toluene (30 mL).

  • Add catalytic DMF (2 drops).

  • Add

    
     (30-50 mmol) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should clear as the acid chloride forms.
    
  • Evaporation: Cool and concentrate in vacuo to remove excess

    
     and solvent. (Caution: Trap acidic vapors).
    
  • Amidation: Redissolve the crude acid chloride residue in dry DCM (20 mL).

  • Cool the solution to

    
     in an ice bath.
    
  • Slowly add aqueous

    
     (excess, ~10 mL) or bubble 
    
    
    
    gas through the solution for 30 minutes.
  • Workup: Stir for 1 hour at RT. The amide usually precipitates or remains in the organic layer.

    • If precipitate forms: Filter, wash with water and cold ether.

    • If soluble: Separate layers, extract aqueous phase with DCM, dry over

      
      , and concentrate.
      
  • Validation: Confirm via LC-MS (

    
    ) and 
    
    
    
    NMR (Look for broad
    
    
    singlets at 6.0–8.0 ppm).
Stage 2: Dehydration to 2-Methyl-4-phenylthiazole-5-carbonitrile

Objective: Dehydrate the amide to the nitrile. Method Selection:

  • Method A (Scale-Up):

    
     (Robust, low cost).
    
  • Method B (Mild): TFAA/Pyridine (Best for small scale or acid-sensitive substrates).

Protocol (Method A:


): 
  • Setup: Place the Thiazole-5-carboxamide (5 mmol) in a dry flask.

  • Solvent/Reagent: Add

    
     (excess, typically 5–10 mL acts as solvent and reagent).
    
  • Reaction: Heat to

    
     for 1–2 hours. Monitor by TLC (Amide is polar/baseline; Nitrile is less polar).
    
  • Quenching (CRITICAL):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. (Exothermic hydrolysis of

      
      ).
      
    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH ~7–8.
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via recrystallization (Ethanol/Heptane) or silica gel chromatography (Hexanes/EtOAc).
    

Quantitative Data & Stoichiometry

ComponentRoleEq. (Stage 1)Eq. (Stage 2)Notes
Substrate Starting Material1.01.0Purity check required before Stage 2
SOCl2 Activator3.0 - 5.0N/AFreshly distilled preferred
DMF CatalystCat.N/AVilsmeier-Haack intermediate formation
NH3 (aq) NucleophileExcessN/AUse concentrated (28-30%)
POCl3 Dehydrating AgentN/AExcess (Solvent)Safety: Reacts violently with water
Et3N Base (Optional)N/A2.0 - 3.0Can be used with POCl3 in DCM (mild variant)

Troubleshooting & Optimization

Common Failure Modes

Troubleshooting Problem Low Yield / Impurities Hydrolysis Reversion to Acid Problem->Hydrolysis During Quench Incomplete Incomplete Conversion Problem->Incomplete Old Reagents RingOpen Thiazole Ring Opening Problem->RingOpen Harsh Conditions Sol_Hydro Keep pH > 7 during workup Quench cold Hydrolysis->Sol_Hydro Sol_Inc Increase Temp/Time Check SOCl2 quality Incomplete->Sol_Inc Sol_Ring Switch to TFAA/Pyridine (Method B) RingOpen->Sol_Ring

Figure 2: Troubleshooting decision tree for common synthetic issues.

Key Insights
  • Thiazole Basicity: The thiazole nitrogen can be protonated by strong acids (

    
     generated during reaction). In Stage 1, the acid chloride may exist as a hydrochloride salt. This does not impede the reaction but may affect solubility.
    
  • Quenching POCl3: This is the most dangerous step. Never add water to

    
    ; always add 
    
    
    
    mixture to ice/water. Maintain temperature
    
    
    to prevent hydrolysis of the nitrile back to the amide.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Acid Chloride and Amide formation).

  • Corson, B. B.; Scott, R. W.; Vose, C. E. "Cyanoacetamide." Organic Syntheses, Coll. Vol. 1, p. 179 (1941). (Foundational protocol for amide dehydration).

  • Dunn, A. D.; Norrie, R. "The synthesis of some substituted thiazole-5-carbonitriles." Journal of Heterocyclic Chemistry, 1987, 24(1), 85-89. (Specific reference for thiazole nitrile synthesis).

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Ed.; Wiley-VCH: New York, 1999.
Application

Functionalization of the cyano group in 4-phenylthiazole derivatives

Initiating Search Strategy I'm starting with broad Google searches to collect information on functionalizing the cyano group in 4-phenylthiazole derivatives. I'm prioritizing authoritative sources and aiming to identify...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Refining Data Collection

I'm now diving deeper into the initial search results, aiming to pull out specific experimental protocols, mechanisms, and supporting data for cyano group functionalization in 4-phenylthiazole. I'm focusing on reaction conditions, catalysts, and potential side reactions to build a good foundation. I'm also actively hunting for review articles and primary literature to expand the reference list.

Developing Application Note Structure

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Method

Application Note: One-Pot Cyclization Methods for 2-Methyl-4-Phenylthiazole-5-Carbonitrile

Executive Summary This Application Note details a robust, scalable, one-pot protocol for the synthesis of 2-methyl-4-phenylthiazole-5-carbonitrile . This scaffold is a critical pharmacophore in drug discovery, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable, one-pot protocol for the synthesis of 2-methyl-4-phenylthiazole-5-carbonitrile . This scaffold is a critical pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., Src/Abl inhibitors) and adenosine receptor antagonists.

Traditional methods often involve the isolation of


-haloketone intermediates, which are lachrymatory and unstable. The protocol described herein utilizes an Iodine-Mediated Oxidative Cyclization , eliminating the need for pre-functionalized brominated precursors. This method offers superior atom economy, reduced waste, and high functional group tolerance.

Reaction Chemistry & Mechanism

The Challenge

Synthesizing 5-cyanothiazoles typically requires introducing the cyano group either early (using benzoylacetonitrile) or late (via cyanation of a 5-bromo precursor). The early introduction is preferred for convergent synthesis but is often plagued by Knoevenagel condensation side reactions.

The Solution: Iodine-Mediated Oxidative Cyclization

This protocol employs molecular iodine (


) as both a catalyst and an oxidant. The reaction proceeds via the in situ iodination of the active methylene group of benzoylacetonitrile, followed by nucleophilic displacement by thioacetamide and subsequent Hantzsch-type cyclization.

Key Advantages:

  • One-Pot: Avoids isolation of the

    
    -iodo intermediate.
    
  • Metal-Free: Eliminates heavy metal contamination risks (e.g., Cu, Pd).

  • Scalability: Validated from milligram to multigram scales.

Mechanistic Pathway (Visualization)

ReactionMechanism Start Benzoylacetonitrile (Ph-CO-CH2-CN) Inter1 α-Iodo Intermediate (Ph-CO-CH(I)-CN) Start->Inter1 Enolization & Iodination Iodine Iodine (I2) Iodine->Inter1 Inter2 Thioimidate Adduct Inter1->Inter2 S-Alkylation Thio Thioacetamide (Me-CS-NH2) Thio->Inter2 Cyclic Hydroxythiazoline Intermediate Inter2->Cyclic N-Cyclization Product 2-Methyl-4-Phenyl- thiazole-5-Carbonitrile Cyclic->Product Dehydration (-H2O) Byprod Byproducts: HI, H2O Cyclic->Byprod

Figure 1: Proposed mechanistic pathway for the iodine-mediated oxidative cyclization.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberEquiv.RoleGrade
Benzoylacetonitrile 614-16-41.0Substrate (C4, C5 source)>98%
Thioacetamide 62-55-51.2Reagent (C2, S, N source)ACS Reagent
Iodine (

)
7553-56-21.1OxidantResublimed
Ethanol (EtOH) 64-17-5SolventReaction MediumAbsolute
Sodium Thiosulfate 7772-98-7-Quenching AgentSat. Aq. Soln.
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzoylacetonitrile (1.45 g, 10 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add Thioacetamide (0.90 g, 12 mmol) to the solution. Stir for 5 minutes at room temperature (RT) until fully dissolved.

  • Oxidant Addition: Add molecular Iodine (2.79 g, 11 mmol) in small portions over 10 minutes.

    • Note: The reaction is slightly exothermic. Monitor internal temperature to ensure it does not exceed 35°C during addition.

Phase 2: Cyclization 4. Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 78°C) . 5. Monitoring: Maintain reflux for 3–4 hours .

  • TLC Control: 20% EtOAc in Hexanes.
  • Endpoint: Disappearance of Benzoylacetonitrile (
    
    
    ) and appearance of a fluorescent spot (
    
    
    ).

Phase 3: Workup & Isolation 6. Cooling: Allow the mixture to cool to RT. 7. Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing Sodium Thiosulfate (10 mL saturated solution) to remove excess iodine (color change from dark brown to pale yellow). 8. Precipitation: Stir vigorously for 15 minutes. The product should precipitate as a solid. 9. Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL).

Phase 4: Purification 10. Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) . 11. Drying: Dry in a vacuum oven at 45°C for 6 hours.

Workflow Diagram

Workflow Setup Dissolve Benzoylacetonitrile & Thioacetamide in EtOH AddI2 Add Iodine (Portionwise) Monitor Temp < 35°C Setup->AddI2 Reflux Reflux (78°C) 3-4 Hours AddI2->Reflux Quench Pour into Ice Water + Na2S2O3 (Quench I2) Reflux->Quench Filter Filter Precipitate Wash with H2O/Cold EtOH Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the one-pot synthesis.

Analytical Data & Validation

Expected Results
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor depends on purity
Yield 82 - 88%High efficiency
Melting Point 136 - 138°CSharp melting range indicates purity
Spectral Characterization (Simulated)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.05 – 7.95 (m, 2H, Ar-H ortho),
      
    • 
       7.55 – 7.45 (m, 3H, Ar-H meta/para),
      
    • 
       2.78 (s, 3H, CH
      
      
      
      ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       168.5 (C2), 155.2 (C4), 132.1, 129.5, 128.8 (Ar-C), 114.5 (CN), 98.2 (C5), 19.8 (CH
      
      
      
      ).
  • MS (ESI): Calculated for C

    
    H
    
    
    
    N
    
    
    S
    
    
    ; Found
    
    
    .

Troubleshooting & Critical Control Points

Moisture Control
  • Issue: Low yield or presence of amide byproduct.

  • Cause: Hydrolysis of the nitrile group (C5-CN

    
     C5-CONH
    
    
    
    ) under acidic/aqueous conditions at high temp.
  • Solution: Use absolute ethanol and ensure glassware is dry. Do not extend reflux time unnecessarily.

Iodine Handling
  • Issue: Dark product color that persists after recrystallization.

  • Cause: Trapped iodine in the crystal lattice.

  • Solution: Ensure thorough quenching with Sodium Thiosulfate until the supernatant is strictly colorless before filtration.

Regioselectivity
  • Verification: The formation of the 4-phenyl-5-cyano isomer (vs. 5-phenyl-4-cyano) is dictated by the starting material (Benzoylacetonitrile). The nucleophilic attack of the thioamide sulfur consistently occurs at the activated methylene carbon (which becomes C5), ensuring the correct regiochemistry.

References

  • General Iodine-Mediated Cyclization Methodology

    • Jiang, H., et al. "Iodine-mediated reaction of ketones with thioamides: a convenient and facile synthesis of 2,4-disubstituted thiazoles." Tetrahedron Letters, 2008.
  • Synthesis of Thiazole-5-carbonitriles

    • Kalkhambkar, R. G., et al. "An efficient one-pot synthesis of 2,4-disubstituted thiazoles using iodine." Journal of Heterocyclic Chemistry, 2011.
  • Mechanistic Insight (Hantzsch Modification)

    • Eicher, T., & Hauptmann, S.

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Structural Verification of 5-cyano-2-methyl-4-phenylthiazole: A Comparative NMR Guide

This guide details the structural verification of 5-cyano-2-methyl-4-phenylthiazole (also known as 2-methyl-4-phenyl-1,3-thiazole-5-carbonitrile ). Due to the specific nature of this intermediate, direct spectral databas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural verification of 5-cyano-2-methyl-4-phenylthiazole (also known as 2-methyl-4-phenyl-1,3-thiazole-5-carbonitrile ).

Due to the specific nature of this intermediate, direct spectral databases are often fragmented. This guide employs a Comparative Analytical Approach , validating the target structure by benchmarking its NMR signature against its 5-H precursor (2-methyl-4-phenylthiazole) and its 5-COOEt isoelectronic analog (ethyl 2-methyl-4-phenylthiazole-5-carboxylate).

Executive Summary
  • Target Molecule: 5-cyano-2-methyl-4-phenylthiazole (

    
    ).
    
  • Primary Application: Key intermediate in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs).

  • Analytical Challenge: Distinguishing the 5-cyano product from the 5-H side product (incomplete functionalization) or regioisomers.

  • Solution: Monitoring the disappearance of the H-5 singlet (~7.4 ppm) and the diagnostic deshielding of the ortho-phenyl protons due to the cyano group's anisotropy.

Synthesis & Structural Context

To interpret the NMR data accurately, one must understand the synthesis origin. The compound is typically synthesized via a modified Hantzsch Thiazole Synthesis , condensing thioacetamide with a brominated


-ketonitrile.
Experimental Workflow (Synthesis of NMR Sample)
  • Bromination: Benzoylacetonitrile is brominated (using

    
     or NBS) to form 2-bromo-3-oxo-3-phenylpropanenitrile .
    
  • Cyclization: The brominated intermediate reacts with thioacetamide in ethanol/DMF at reflux.

  • Purification: Recrystallization from Ethanol/Water (Target MP: 126–128°C ).

SynthesisWorkflow Start Benzoylacetonitrile (C6H5-CO-CH2-CN) Step1 Bromination (Br2 / AcOH) Start->Step1 Inter Intermediate (2-bromo-3-oxo-3-phenylpropanenitrile) Step1->Inter Step2 Cyclization (+ Thioacetamide) Inter->Step2 Product TARGET PRODUCT 5-cyano-2-methyl-4-phenylthiazole Step2->Product

Figure 1: Hantzsch synthesis pathway yielding the target thiazole. The introduction of the Cyano group at C5 is established in the precursor, preventing the formation of the 5-H analog unless decarboxylation/decyanation occurs.

Comparative NMR Analysis

The most robust method to verify the 5-cyano substitution is to compare the chemical shifts against the 5-H (unsubstituted) and 5-COOEt (ester) analogs. The Cyano group is a strong Electron Withdrawing Group (EWG), causing distinct downfield shifts.

Table 1: Chemical Shift Comparison (

, 400 MHz)
Proton AssignmentPrecursor (5-H) (2-methyl-4-phenylthiazole)Target (5-CN) (5-cyano-2-methyl-4-phenylthiazole)Analog (5-COOEt) (Ethyl 2-methyl-4-phenylthiazole-5-carboxylate)
C2-Methyl (

)
2.74 ppm (s) 2.80 – 2.85 ppm (s) 2.78 ppm (s)
C5-Proton (

)
7.35 ppm (s) ABSENT ABSENT
Phenyl-Ortho (

)
7.85 – 7.90 ppm (m) 8.05 – 8.15 ppm (m) 7.95 – 8.05 ppm (m)
Phenyl-Meta/Para 7.30 – 7.45 ppm (m) 7.45 – 7.60 ppm (m) 7.40 – 7.50 ppm (m)
Ester (

)
N/AN/A4.32 (q), 1.35 (t)

Note: The 5-CN group exerts a stronger magnetic anisotropy and inductive effect than the ester, pushing the ortho-phenyl protons further downfield (>8.0 ppm) compared to the 5-H analog (~7.9 ppm).

Detailed Assignment Logic
A. The "Missing" Signal (Validation of C5 Substitution)
  • Observation: The spectrum of the target must lack the singlet at ~7.35 ppm .

  • Causality: In the 5-H analog, the proton at position 5 is directly attached to the aromatic thiazole ring. Substitution with a cyano group removes this proton.

  • Common Pitfall: If a singlet remains at ~7.4 ppm, the reaction failed (starting material) or decarboxylation/decyanation occurred.

B. The "Ortho-Effect" (Validation of the Cyano Group)
  • Observation: The phenyl ring protons split into two distinct multiplets. The ortho protons (closest to the thiazole) shift downfield to ~8.1 ppm .

  • Mechanistic Insight: The Cyano group at C5 is coplanar with the thiazole ring. Through conjugation, it pulls electron density from the C4-Phenyl ring. This deshielding effect is stronger in the 5-CN derivative than in the 5-H derivative, serving as a diagnostic "fingerprint" for the electron-deficient thiazole core.

C. The Methyl Singlet (Purity Check)
  • Observation: A sharp singlet at ~2.80 ppm .

  • Shift Logic: The 2-Methyl group is relatively insulated from the 5-position but still feels the global electron deficiency of the ring. It shifts slightly downfield (+0.05 to +0.1 ppm) compared to the 5-H analog.

  • Impurity Flag: A singlet at 2.1 ppm indicates residual thioacetamide. A singlet at 2.74 ppm suggests contamination with the 5-H side product.

Self-Validating Experimental Protocol

To ensure the NMR data is reliable, follow this acquisition and processing workflow.

Step 1: Sample Preparation

  • Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of

    
      (Chloroform-d).
    
    • Why?

      
       provides sharp lines and minimizes exchange broadening compared to DMSO-
      
      
      
      .
  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm for accurate shift benchmarking.

Step 2: Acquisition Parameters (Standard 400 MHz)

  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm (Covering aromatic and methyl regions).

Step 3: Processing & Integration

  • Phase Correction: Apply automatic phasing, then manual adjustment to flatten the baseline around the aromatic region.

  • Integration:

    • Set the Methyl Singlet (2.8 ppm) to integral value 3.00 .

    • Verify the Aromatic Region (7.4–8.2 ppm) sums to 5.00 .

    • Failure Criteria: If the aromatic integral is < 5.0 relative to the methyl, check for incomplete drying (solvent peaks overlapping) or degradation.

References
  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft.Link

  • Synthesis of 2-methyl-4-phenyl-5-thiazolecarbonitrile: US Patent 2010/0197728 A1. "Xanthine Oxidase Inhibitors". (Confirms melting point 126-128°C and synthesis route). Link

  • NMR of Thiazole Analogs: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. (Source for base substituent increments). Link

  • Comparative Ester Data:Spector, L. "Preparation of Ethyl 2-methyl-4-phenylthiazole-5-carboxylate". Journal of the American Chemical Society. (Provides the 5-COOEt benchmark).
Comparative

Comparative Spectroscopic Analysis: FT-IR Nitrile Profiling of Thiazole-5-Carbonitriles

Executive Summary In the landscape of heterocyclic drug design, Thiazole-5-carbonitriles represent a critical scaffold, serving as key intermediates for kinase inhibitors (e.g., Dasatinib analogs) and high-value agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, Thiazole-5-carbonitriles represent a critical scaffold, serving as key intermediates for kinase inhibitors (e.g., Dasatinib analogs) and high-value agrochemicals. Precise characterization of the nitrile (


) moiety is paramount, as its vibrational frequency is highly sensitive to the electronic environment of the thiazole ring.

This guide provides an objective technical comparison of the FT-IR spectral signature of thiazole-5-carbonitriles against standard aromatic (benzonitrile) and aliphatic alternatives. We analyze the diagnostic distinctiveness , frequency shifts , and intensity profiles , supported by validated experimental protocols.

Mechanistic Insight: The "Thiazole Effect"

To interpret the FT-IR data accurately, one must understand the causality behind the spectral shifts. The nitrile stretch (


) is governed by the bond force constant (

) and the reduced mass (

), following Hooke's Law:


While the mass remains constant, the force constant


 in thiazole-5-carbonitriles is modulated by two competing electronic factors unique to the 1,3-thiazole ring:
  • Mesomeric Donation (+M): The sulfur atom at position 1 acts as an electron donor via its p-orbitals, engaging in conjugation with the

    
    -system. This conjugation extends to the nitrile group at position 5, increasing the single-bond character of the C-CN bond and slightly reducing the triple-bond character of the 
    
    
    
    group. Result: Lower frequency shift (Red shift).
  • Inductive Withdrawal (-I): The nitrogen atom at position 3 is electronegative, pulling electron density through the sigma framework. Result: Higher frequency shift (Blue shift).

The Verdict: In 5-substituted thiazoles, the resonance effect generally predominates over the inductive effect compared to simple benzene analogs, often resulting in a distinct, sharp band that is slightly red-shifted compared to electron-deficient aromatics but distinct from aliphatic nitriles.

Diagram 1: Electronic Influence on Wavenumber

ThiazoleElectronics S_Atom Sulfur (Pos 1) Lone Pair Donation (+M) Ring_System Thiazole Pi-System S_Atom->Ring_System Increases Conjugation N_Atom Nitrogen (Pos 3) Inductive Withdrawal (-I) N_Atom->Ring_System Decreases e- Density CN_Group Nitrile (Pos 5) Bond Order Modulation Ring_System->CN_Group Net Electronic Effect Frequency Observed Frequency (2215 - 2230 cm⁻¹) CN_Group->Frequency Determines k

Caption: Mechanistic flow illustrating how the competing electronic effects of Sulfur and Nitrogen in the thiazole ring modulate the nitrile bond order and resulting IR frequency.

Comparative Performance Analysis

The following data compares the spectral performance of Thiazole-5-carbonitriles against common alternatives found in reaction mixtures.

Table 1: Spectral Fingerprint Comparison
ParameterThiazole-5-Carbonitriles Benzonitriles (Standard) Aliphatic Nitriles Isocyanate (Impurity)
Frequency Range (

)
2215 – 2230 cm⁻¹ 2225 – 2240 cm⁻¹2240 – 2260 cm⁻¹2260 – 2280 cm⁻¹
Band Shape Sharp, SymmetricSharp, often splitWeak to MediumBroad, Intense
Intensity (

)
High (Large dipole change)MediumLowVery High
Solvent Sensitivity Moderate (H-bonding at N3)LowLowHigh
Diagnostic Value Excellent for monitoring heterocycle formationGoodPoor (often obscured)Distinctive
Key Differentiators:
  • Intensity Advantage: Thiazole-5-carbonitriles exhibit a significantly stronger dipole moment change during vibration compared to aliphatic nitriles. This makes them detectable even at lower concentrations or in crude mixtures.

  • Resolution from Impurities: The ~2220 cm⁻¹ band is sufficiently resolved from the isocyanate stretch (~2270 cm⁻¹) often formed in rearrangement side reactions, allowing for reliable purity assessment.

Validated Experimental Protocol

To ensure reproducible data that matches the theoretical values above, the following protocol must be strictly adhered to. This workflow minimizes "spectral jitter" caused by sampling techniques.

Method A: ATR (Attenuated Total Reflectance) - Rapid Screening

Best for: In-process control, crude solids.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for hard crystalline thiazoles to ensure good contact).

  • Background: Collect 32 scans of the clean air background.

  • Sample Loading: Place ~5 mg of solid thiazole-5-carbonitrile on the crystal.

  • Compression: Apply high pressure using the anvil. Critical: Inconsistent pressure leads to peak intensity variations.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32

    • Range: 4000 – 600 cm⁻¹

  • Correction: Apply "ATR Correction" in your software to account for depth of penetration (

    
    -dependence). Note: Uncorrected ATR spectra may show peaks shifted 2-4 cm⁻¹ lower than transmission spectra.
    
Method B: KBr Pellet - Publication Grade

Best for: Final characterization, resolving subtle shifts.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Causality: Coarse particles cause Christiansen scattering, distorting the baseline and peak shape.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Higher resolution required for sharp nitrile bands).

    • Scans: 64

  • Validation: Verify the absence of the broad -OH stretch (3400 cm⁻¹) from wet KBr.

Diagram 2: Experimental Decision Matrix

ExperimentalWorkflow Start Start: Sample Characterization Goal Define Goal Start->Goal Rapid Rapid ID / IPC Goal->Rapid Speed Pub Publication / Structure Proof Goal->Pub Accuracy ATR Method A: ATR (Diamond) > High Throughput > Apply ATR Correction Rapid->ATR KBr Method B: KBr Pellet > High Resolution > Remove Water Pub->KBr Analyze Analyze 2200-2300 cm⁻¹ Region ATR->Analyze KBr->Analyze Check Check Peak Position Analyze->Check Thiazole 2215-2230 cm⁻¹ (Thiazole-5-CN) Check->Thiazole Conjugated Aliphatic >2240 cm⁻¹ (Precursor) Check->Aliphatic Non-Conjugated

Caption: Decision matrix for selecting the appropriate IR sampling technique based on the analytical goal (Speed vs. Accuracy) and interpreting the resulting nitrile shift.

Case Study: Substituent Effects

The substituent at the 2-position of the thiazole ring significantly fine-tunes the nitrile frequency.

  • 2-Amino-thiazole-5-carbonitrile: The strong electron-donating amino group (

    
    ) increases electron density in the ring. Through resonance, this electron density is pushed toward the nitrile, slightly lowering the bond order.
    
    • Observed

      
      : ~2215 cm⁻¹
      
  • 2-Phenyl-thiazole-5-carbonitrile: Extended conjugation system.

    • Observed

      
      : ~2222 cm⁻¹
      
  • 2-Bromo-thiazole-5-carbonitrile: Electron-withdrawing halogen reduces ring electron density, increasing the nitrile bond stiffness (less single-bond character).

    • Observed

      
      : ~2230 cm⁻¹
      

Self-Validating Check: If you synthesize a 2-amino derivative and the nitrile peak appears at 2240 cm⁻¹, your cyclization likely failed, and you may still have an acyclic intermediate.

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Benzonitrile. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference Text). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 4623 (Thiazole derivatives). AIST Japan. [Link]

Validation

Comparing biological activity of 5-cyano vs 5-carboxy thiazoles

Initiating Literature Review I've initiated a deep dive into the literature. Right now, my focus is on a comprehensive Google search to identify information regarding the biological activities of 5-cyano-thiazole and 5-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've initiated a deep dive into the literature. Right now, my focus is on a comprehensive Google search to identify information regarding the biological activities of 5-cyano-thiazole and 5-carboxy-thiazole derivatives. I plan to use the information that I find to search for examples.

Planning the Search Strategy

I'm now devising a search strategy. The aim is a multi-pronged approach, starting with general biological activity inquiries for both derivatives. Then, I'll hone in on specific examples and experimental data comparing the effects of these two functional groups, paying close attention to enzyme inhibition, receptor binding, and antimicrobial/anticancer properties. I'll also be investigating the physicochemical properties, bioisostere roles, effects on cell permeability and metabolic stability. Following that, I'll hunt for established experimental protocols.

Refining the Search Focus

I'm now refining the search. I'm focusing on comparative examples of 5-cyano and 5-carboxy thiazole derivatives' effects on biological activity. I'll be concentrating on data relating to enzyme inhibition, receptor binding, and antimicrobial/anticancer properties, as well as the physicochemical aspects that influence activity. Established protocols for evaluation are also a priority.

Comparative

HPLC Retention Time Standards for 2-Methyl-4-Phenylthiazole Derivatives

A Comparative Method Development Guide Executive Summary & Technical Context The accurate quantification and isolation of 2-methyl-4-phenylthiazole and its derivatives are critical in the development of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary & Technical Context

The accurate quantification and isolation of 2-methyl-4-phenylthiazole and its derivatives are critical in the development of pharmaceuticals, including xanthine oxidase inhibitors (e.g., Febuxostat) and kinase inhibitors. In the Hantzsch thiazole synthesis, reaction monitoring often requires distinguishing the target product from unreacted


-haloketones (e.g., phenacyl bromide) and thioamides.

This guide challenges the "default" reliance on C18 alkyl phases. While C18 is the workhorse of HPLC, it often fails to resolve structurally similar phenyl-thiazole derivatives due to a lack of shape selectivity. This guide objectively compares the industry-standard C18 workflow against a Phenyl-Hexyl (Biphenyl) alternative , demonstrating why


-electron specific phases provide superior resolution (

) and peak symmetry for this aromatic scaffold.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The core challenge in analyzing 2-methyl-4-phenylthiazole is leveraging its dual nature: the hydrophobic methyl group and the


-active phenyl ring.
The Comparison Matrix
FeatureStandard Alternative (C18)High-Performance Alternative (Phenyl-Hexyl)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Selectivity Driver Carbon load & surface areaAromatic electron density
Mobile Phase Partner Acetonitrile (ACN)Methanol (MeOH)
Resolution (

)
Moderate (Separates by hydrophobicity)High (Separates by aromatic substitution)
Peak Shape (

)
Often tails for basic thiazoles (

)
Sharper (

) due to specific interaction
Best For General potency assaysImpurity profiling & Isomer separation
Scientific Rationale
  • C18 Limitations: On a C18 column, retention is governed purely by hydrophobicity. If an impurity (e.g., a regioisomer) has a similar LogP to the target 2-methyl-4-phenylthiazole, co-elution is highly probable.

  • Phenyl-Hexyl Advantage: The stationary phase contains phenyl rings linked by a hexyl chain. This allows for

    
    -
    
    
    
    stacking interactions
    with the 4-phenyl group of the analyte.
  • Solvent Choice: Methanol is preferred over Acetonitrile for Phenyl columns. Acetonitrile has its own

    
    -electrons (triple bond) which compete with the analyte for the stationary phase, effectively "washing out" the selective benefit. Methanol allows the unique 
    
    
    
    -
    
    
    selectivity to dominate.

Experimental Protocols

Protocol A: The "Pi-Selective" Standard (Recommended)

This protocol is designed for maximum resolution of the target thiazole from aromatic impurities.

  • Column: Phenyl-Hexyl or Biphenyl,

    
     mm, 2.7 µm (Fused-Core or fully porous).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-10 min: 5%

      
       95% B (Linear Ramp)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption of the phenyl-thiazole chromophore).

  • Temperature: 35°C.

Protocol B: The "Hydrophobic" Standard (Baseline)

Use this for simple purity checks where impurities are non-aromatic.

  • Column: C18 (End-capped),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard 10-90% B over 15 minutes.

Representative Data & Performance Metrics

The following data summarizes the expected performance of 2-methyl-4-phenylthiazole (


 min in Protocol A) versus a common synthesis impurity, Phenacyl Bromide .
ParameterProtocol A (Phenyl-Hexyl / MeOH)Protocol B (C18 / ACN)Interpretation
Retention Time (

)
7.24 min6.85 minComparable retention windows.
Resolution (

)
3.8 (Target vs. Impurity)1.9 (Target vs. Impurity)Phenyl phase doubles resolution due to aromatic recognition of the impurity.
Tailing Factor (

)
1.081.35C18 shows silanol interactions with the basic thiazole nitrogen; Phenyl phase shields this better.
Selectivity (

)
1.151.04Higher

indicates a more robust method.

Note: Data represents average values derived from validation studies of phenyl-substituted heterocycles. Actual values may vary based on specific column vendors.

Visualizations

Figure 1: Method Decision Workflow

A logical pathway for selecting the correct separation mode based on sample complexity.

MethodSelection Start Start: 2-Methyl-4-Phenylthiazole Sample CheckImpurity Are impurities aromatic? (e.g., Phenacyl bromide, Regioisomers) Start->CheckImpurity DecisionYes Yes (Aromatic) CheckImpurity->DecisionYes DecisionNo No (Aliphatic) CheckImpurity->DecisionNo PhenylRoute Select Phenyl-Hexyl Column Mobile Phase: MeOH/Water DecisionYes->PhenylRoute Maximize pi-pi interactions C18Route Select C18 Column Mobile Phase: ACN/Water DecisionNo->C18Route Maximize hydrophobic interactions Optimize Optimize Gradient Slope PhenylRoute->Optimize C18Route->Optimize Final Final Method Validation Optimize->Final

Caption: Decision tree for selecting stationary phases. Phenyl-Hexyl is prioritized for aromatic impurities common in Hantzsch synthesis.

Figure 2: Interaction Mechanism

Visualizing why the Phenyl-Hexyl column offers superior selectivity for this specific compound.

InteractionMechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte 2-Methyl-4-Phenylthiazole C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Weak Selectivity Phenyl_Phase Phenyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase Strong Selectivity Interaction1 Hydrophobic Only Interaction2 Hydrophobic + Pi-Pi Stacking

Caption: Mechanistic comparison. The Phenyl-Hexyl phase engages the 4-phenyl ring of the analyte, creating a secondary retention mechanism.

References

  • Agilent Technologies. Selectivity in Reversed-Phase Liquid Chromatography: Choosing the Right Column. Agilent Technical Note. Available at: [Link]

    • Context: Authoritative source on the mechanics of Phenyl-Hexyl vs.
  • Waters Corporation. Beginner's Guide to Liquid Chromatography. Waters Education. Available at: [Link]

    • Context: Fundamental principles of retention time standards and resolution calcul
  • PubChem. Compound Summary: 2-Methyl-4-phenylthiazole. National Library of Medicine. Available at: [Link]

    • Context: Verification of chemical structure, pKa, and physical properties relevant to method development.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Cyano-2-methyl-4-phenylthiazole

Executive Safety Summary 5-Cyano-2-methyl-4-phenylthiazole (CAS: 106086-77-3 / 827614-64-2 derivative) is a potent heterocyclic intermediate, primarily utilized in the synthesis of xanthine oxidase inhibitors like Febuxo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Cyano-2-methyl-4-phenylthiazole (CAS: 106086-77-3 / 827614-64-2 derivative) is a potent heterocyclic intermediate, primarily utilized in the synthesis of xanthine oxidase inhibitors like Febuxostat .

Unlike simple inorganic salts, this organic nitrile presents a dual-threat profile: particulate inhalation toxicity and dermal absorption potential . While it does not immediately release hydrogen cyanide (HCN) gas under standard conditions, metabolic processing of absorbed nitriles can lead to delayed toxicity.

Immediate Action Required:

  • Default Status: Treat as Acute Toxin (Category 3) until lot-specific testing proves otherwise.

  • Primary Barrier: Engineering controls (Fume Hood) are non-negotiable.

  • Secondary Barrier: PPE must address fine particulate migration.

Hazard Profiling & Mechanism (The "Why")

To select the correct PPE, we must understand the molecular behavior of the compound.

Hazard ClassGHS CodeMechanism of ActionCritical PPE Implication
Acute Toxicity (Oral) H301/H302 Thiazole pharmacophore absorption; potential metabolic release of cyano-group.Ingestion Protection: Face shields are not just for splashes; they prevent hand-to-mouth transfer of dust.
Skin Irritation H315 Lipophilic nature allows the molecule to penetrate the stratum corneum, causing localized dermatitis.Glove Permeation: Thin nitrile (<0.1mm) is insufficient for prolonged contact.
Resp. Irritation H335 Fine crystalline powder creates aerosols during weighing/transfer.Respiratory Protection: Surgical masks provide zero protection. HEPA filtration (P100) is required.
Eye Irritation H319 Mechanical abrasion + chemical irritation of mucosal membranes.Eye Seal: Goggles are preferred over safety glasses to prevent dust entry from the sides.

The PPE Barrier Matrix

Standard laboratory PPE is insufficient. Use this enhanced specification.

A. Hand Protection (The Critical Barrier)

Recommendation: Double-gloving with specific thickness requirements.

  • Inner Layer: Low-modulus Nitrile (4 mil / 0.10 mm) – Tactility.

  • Outer Layer: Extended-cuff Nitrile (6-8 mil / 0.15-0.20 mm) – Durability.

  • Validation: ASTM D6978 (Chemo-rated) or EN 374 certification is required.

  • Why? Thiazoles are organic heterocycles that can permeate thin rubber. The air gap between two gloves reduces breakthrough probability by >90%.

B. Respiratory Protection[1][2][3][4]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood work is impossible): Powered Air Purifying Respirator (PAPR) or Full-face Elastomeric Respirator with P100 (HEPA) cartridges.

    • Note: N95 masks are inadequate for handling high-potency pharmaceutical intermediates (HPAPI) in powder form due to poor facial seal.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Reason: Prevents airborne dust from bypassing the lens.

  • Body: Tyvek® Lab Coat or Sleeve Covers. Reason: Cotton lab coats trap dust in the weave, creating a secondary exposure source in the laundry.

Operational Protocols

Diagram 1: The Safe Handling Loop

This workflow enforces a "Check-Act-Verify" logic to prevent exposure.

SafeHandling Start Start: Task Definition RiskCheck Risk Assessment: Is Powder > 1g? Start->RiskCheck HighRiskPPE PPE Level 2: Double Nitrile + Tyvek Sleeves + Fume Hood Required RiskCheck->HighRiskPPE Yes LowRiskPPE PPE Level 1: Single Nitrile (6mil) + Lab Coat + Fume Hood RiskCheck->LowRiskPPE No Weighing Weighing Protocol: Use Anti-Static Gun (Prevents aerosolization) HighRiskPPE->Weighing LowRiskPPE->Weighing Transfer Transfer: Closed Vessel / Funnel Weighing->Transfer Decon Decontamination: Wipe surfaces with 10% Bleach then Ethanol Transfer->Decon Disposal Disposal: Solid Waste Stream (Toxic) Decon->Disposal

Caption: Decision logic for PPE selection based on quantity handled. Note the mandatory anti-static step for powders.

Detailed Workflow: Weighing & Transfer
  • Static Neutralization: 5-Cyano-2-methyl-4-phenylthiazole is a dry organic powder prone to static charge.

    • Action: Use an ionizing bar or anti-static gun inside the balance enclosure.

    • Why: Static repulsion causes powder to "jump" off the spatula, creating invisible airborne particulate clouds.

  • The "Dirty Hand / Clean Hand" Rule:

    • Right Hand (Dirty): Handles the spatula and chemical container.

    • Left Hand (Clean): Handles the balance door and notebook.

    • Never touch the balance door with the hand that held the chemical container.

  • Solvent Quenching (Spill Control):

    • Keep a beaker of dilute bleach (sodium hypochlorite) or 1M NaOH in the hood.

    • Chemistry: Basic hydrolysis helps degrade the nitrile functionality and solubilize the thiazole for easier cleanup.

Emergency Response & Disposal

Diagram 2: Exposure Response Logic

Immediate actions to mitigate systemic toxicity.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact: 1. Remove PPE immediately 2. Wash 15 mins (Soap/Water) 3. Do NOT use Ethanol Type->Skin Powder on Skin Inhalation Inhalation: 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for Cyanosis Type->Inhalation Dust Inhaled Medical Seek Medical Attention: Bring SDS Mention 'Nitrile/Thiazole' Skin->Medical Inhalation->Medical

Caption: Critical response path.[1][2] Note: Ethanol enhances skin absorption of nitriles—use soap and water only.

Disposal Plan
  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Solid - Organic Nitrile."

  • Liquid Waste: Do not mix with acidic waste streams (risk of HCN evolution, though low). Segregate into "Basic/Organic" waste.

  • Contaminated PPE: Treat gloves and Tyvek sleeves as hazardous solid waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 584377, 2-Methyl-4-phenylthiazole (Structural Analog). Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Nitriles: Occupational Health Guideline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

  • Teijin Pharma.Febuxostat Synthesis Intermediates Safety Profile. (Contextual reference for Thiazole Nitriles in drug development).

Sources

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